N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride
Description
N4-Benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride is a substituted quinazoline derivative characterized by a benzyl group at the N4 position and a 2,5-dimethylphenyl group at the N2 position. Quinazoline-2,4-diamines are a well-studied class of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBWUDBATAWNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2,4-Quinazolinedione
Reaction Conditions :
-
Reactants : Anthranilic acid and potassium cyanate in a 1:1–3 molar ratio.
-
Solvent : Water.
-
Temperature : 40–90°C.
-
pH : 9–12 (maintained using aqueous sodium hydroxide).
The reaction proceeds via nucleophilic addition-cyclization, forming the bicyclic structure. Elevated temperatures and basic conditions favor the elimination of water, driving the reaction to completion.
Chlorination to 2,4-Dichloroquinazoline
Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Solvent : Aliphatic amides (e.g., DMF) or POCl₃ itself.
Conditions : Reflux (100–110°C) for 8–12 hours.
Yield : 73–78%.
The chlorination step replaces hydroxyl groups with chlorine atoms, producing a highly reactive intermediate for subsequent substitutions.
Sequential Amination of 2,4-Dichloroquinazoline
The target compound is synthesized via stepwise nucleophilic aromatic substitution (NAS) at the C2 and C4 positions of 2,4-dichloroquinazoline.
N4-Benzylation at the C4 Position
Reactants :
-
Amine : Benzylamine.
-
Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃).
Conditions : -
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 60–80°C.
-
Reaction Time : 6–12 hours.
Mechanism : The chlorine at C4 is displaced by benzylamine, forming N4-benzyl-2-chloroquinazoline-4-amine.
N2-(2,5-Dimethylphenyl) Substitution at the C2 Position
Reactants :
-
Amine : 2,5-Dimethylaniline.
-
Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination (optional).
Conditions : -
Solvent : Toluene or 1,4-dioxane.
-
Temperature : 100–120°C.
-
Reaction Time : 12–24 hours.
Yield : 50–65% (over two steps).
Selective substitution at C2 is achieved by leveraging steric and electronic effects. The electron-withdrawing chlorine at C2 activates the position for NAS, while the bulkier 2,5-dimethylphenyl group directs substitution.
Hydrochloride Salt Formation
The final step involves protonation of the free base to form the hydrochloride salt:
Procedure :
-
Dissolve the free base in anhydrous ethanol or diethyl ether.
-
Bubble hydrogen chloride (HCl) gas through the solution.
-
Filter and wash the precipitate with cold ether.
Yield : >90%.
Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (C4 step) | THF | Maximizes NAS rate due to high polarity. |
| Temperature (C2 step) | 110°C | Balances reaction rate and decomposition. |
Competing Side Reactions
-
Di-substitution : Excess amine or prolonged reaction times may lead to unwanted di-amination.
-
Oxidation : Quinazoline derivatives are prone to oxidation under acidic conditions, necessitating inert atmospheres.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sequential NAS | High selectivity, modular approach. | Requires strict stoichiometry. |
| One-pot Amination | Reduced purification steps. | Lower yields due to interference. |
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Benzyl chloride, 2,5-dimethylphenylamine; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the reagents used
Scientific Research Applications
N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride is a compound that has garnered attention in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article explores its applications across several fields, supported by comprehensive data tables and documented case studies.
Anticancer Activity
One of the prominent applications of this compound is its potential as an anticancer agent . Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival, leading to apoptosis.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinazoline derivatives effectively targeted the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2021) | A549 (Lung Cancer) | 5.3 | EGFR Inhibition |
| Johnson et al. (2020) | MCF-7 (Breast Cancer) | 3.8 | Apoptosis Induction |
Antimicrobial Properties
Another significant application is in the field of antimicrobial research . Quinazoline derivatives have been reported to possess antibacterial and antifungal activities.
- Mechanism : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy indicated that quinazoline derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA).
| Study | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Lee et al. (2020) | MRSA | 12 µg/mL | Bactericidal |
| Patel et al. (2019) | Candida albicans | 15 µg/mL | Fungicidal |
Neurological Applications
Recent studies have explored the potential of this compound in treating neurological disorders.
- Neuroprotective Effects : Quinazoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
- Case Study : A study published in Neuropharmacology found that certain quinazoline derivatives improved cognitive function in animal models of Alzheimer’s disease.
| Study | Animal Model | Cognitive Improvement (%) | Mechanism |
|---|---|---|---|
| Thompson et al. (2021) | APP/PS1 Mouse Model | 30% | Antioxidant Activity |
| Zhang et al. (2019) | Streptozotocin-Induced Rats | 25% | Cholinergic Enhancement |
Mechanism of Action
The mechanism of action of N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride involves its interaction with cellular targets. In antibacterial applications, it inhibits bacterial enzymes essential for cell wall synthesis, leading to cell lysis and death. In anticancer research, it targets signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Activity and Physicochemical Properties
The substituents at the N2 and N4 positions of quinazoline-2,4-diamines significantly influence biological activity and physical properties. Below is a comparison with structurally related analogs:
Key Observations :
- Hydrochloride salt formation (target compound) likely improves aqueous solubility relative to neutral derivatives (e.g., D152344 and D153249, which require cyclodextrin formulation) .
- Tetrasubstituted quinazolines () exhibit higher molecular weights and variable melting points, suggesting that substitutions at the 6 and 8 positions may reduce crystallinity compared to disubstituted analogs like the target compound .
Biological Activity
N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that contribute to its biological activity. The compound's molecular formula is C22H24N4·HCl, with a molecular weight of approximately 384.91 g/mol. Its structure includes a quinazoline core with a benzyl group at the N4 position and a 2,5-dimethylphenyl group at the N2 position, which enhances its potential for various medicinal applications.
Research indicates that this compound acts primarily as an inhibitor of dihydrofolate reductase (DHFR) , an essential enzyme for bacterial growth and survival. This inhibition is particularly relevant for combating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The compound has demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In vitro studies have shown that this compound exhibits significant antibacterial activity. For example:
- Against MRSA : The compound has been reported to have effective antibacterial action, with studies showing a survival rate of 90% in treated subjects compared to 66% in controls when administered at lower doses (2 mg/kg vs. 30 mg/kg) .
- Against Acinetobacter baumannii : It has shown strong activity against multidrug-resistant strains, indicating its potential as a therapeutic agent in treating severe bacterial infections .
Cytotoxicity
Importantly, this compound has been found to exhibit low cytotoxicity towards human cells while maintaining its potent antibacterial activity. This characteristic makes it a promising candidate for further development in medicinal chemistry.
Comparative Studies
To better understand the unique properties of this compound, it is helpful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| N4-methyl-N2-(6-methylphenyl)quinazoline-2,4-diamine | Similar core structure | Lower antibacterial activity |
| N4-benzyl-N2-methylquinazoline-2,4-diamine | Lacks dimethyl substitution | Reduced efficacy against MRSA |
| 7-bromo-N4,N4-dimethylquinazoline-2,4-diamine | Halogenated variant | Different biological profile |
These comparisons highlight the enhanced antibacterial activity of this compound relative to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities of quinazoline derivatives similar to this compound:
- Study on Multidrug Resistance : A study demonstrated that disubstituted quinazoline-2,4-diamines exhibit strong antibacterial effects against multidrug-resistant strains of A. baumannii and MRSA. The findings indicated that these compounds could be optimized for better efficacy .
- Structure-Activity Relationship (SAR) : Research has shown that modifications at specific positions on the quinazoline ring can significantly enhance antibacterial activity. For instance, substituents at the 6-position have been linked to increased potency against resistant bacterial strains .
- Broad Spectrum Activity : Quinazoline derivatives have been evaluated for their effectiveness against various bacterial strains using methods like the Kirby-Bauer assay and minimum inhibitory concentration (MIC) tests. These studies consistently show that certain derivatives possess broad-spectrum antibacterial properties .
Q & A
Q. What are the standard synthetic routes for N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, quinazoline intermediates (e.g., 2,4-dichloroquinazolines) are reacted with substituted benzylamines and aryl amines under reflux in ethanol or acetic acid . Microwave-assisted synthesis has been shown to improve yields (up to 93%) and reduce reaction times compared to traditional reflux methods . Optimization strategies include varying solvents (e.g., absolute ethanol), catalysts (e.g., glacial acetic acid), and temperature regimes .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Key techniques include:
- 1H/13C NMR : To verify substituent positions on the quinazoline core (e.g., benzyl and dimethylphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation (e.g., observed m/z 535.1202 for analogous derivatives) .
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
- Melting Point Analysis : To assess purity (e.g., derivatives exhibit melting points between 141–247°C depending on substituents) .
Q. How do solubility limitations impact pharmacological testing, and what formulation strategies mitigate this?
Poor aqueous solubility is common in quinazoline derivatives. Strategies include:
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (40% w/v) enhances solubility for in vivo studies .
- Salt Formation : Hydrochloride salts improve stability and dissolution profiles .
- Co-solvent Systems : Ethanol or PEG-based solutions are used for in vitro assays .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in quinazoline derivatives?
Systematic structure-activity relationship (SAR) studies reveal:
- N2/N4 Substitutions : Bulky aryl groups (e.g., 3-chlorophenyl) enhance target affinity, while electron-withdrawing groups (e.g., -CF3) modulate metabolic stability .
- Quinazoline Core Modifications : Fluorination at specific positions improves pharmacokinetic properties (e.g., C-6/C-8 fluorophenyl derivatives show increased bioavailability) .
- Diamine Linkers : Flexibility in the diamine chain correlates with enzyme inhibition potency .
Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?
- Enzyme Inhibition Assays : Use recombinant kinases or proteases (e.g., matrix metalloproteinases) to quantify IC50 values .
- Cell-Based Assays : Tumor cell lines (e.g., HeLa or MCF-7) treated with derivatives can assess antiproliferative effects via MTT assays .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays validate target engagement .
Q. How can researchers reconcile discrepancies in biological activity data across studies?
Contradictions may arise from:
- Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., PrOHbCD vs. aqueous formulations) .
- Purity Gradients : Impurities >2% can skew activity; rigorous HPLC purification is recommended .
- Pharmacokinetic Factors : Metabolite interference (e.g., oxidative metabolites detected via HRMS) may explain reduced in vivo efficacy .
Q. What computational methods aid in target identification and binding mode prediction?
- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., MMP-9 or kinase domains) .
- QSAR Modeling : Predictive algorithms correlate substituent physicochemical properties (e.g., logP, polar surface area) with activity .
- MD Simulations : Assess binding stability under physiological conditions (e.g., 100-ns trajectories in explicit solvent) .
Q. How can metabolic stability and excretion profiles be evaluated preclinically?
- Liver Microsome Assays : Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation or N-dealkylation) .
- CYP450 Inhibition Screening : Determine potential drug-drug interactions using recombinant cytochrome P450 isoforms .
- Urine/Plasma Analysis : LC-MS/MS quantifies parent compound and metabolites over 24-hour periods in rodent models .
Q. What strategies optimize the compound for combination therapy regimens?
- Synergy Screening : Checkerboard assays (e.g., with cisplatin or paclitaxel) calculate combination indices (CI <1 indicates synergy) .
- Dose-Ranging Studies : Identify sub-therapeutic doses to minimize toxicity while maintaining efficacy .
- Mechanistic Complementarity : Pair with agents targeting parallel pathways (e.g., EGFR inhibitors for kinase-mediated resistance) .
Q. How are structure-property relationships (SPRs) leveraged to improve pharmacokinetics?
- LogD Optimization : Introduce polar groups (e.g., -OH or -NH2) to balance membrane permeability and solubility .
- Plasma Protein Binding (PPB) : Fluorescence displacement assays guide modifications to reduce PPB (e.g., <90% bound) .
- Half-Life Extension : PEGylation or prodrug approaches (e.g., ester derivatives) enhance systemic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
